molecular formula C9H20N2 B6203641 N-(propan-2-yl)azepan-4-amine CAS No. 1341086-27-8

N-(propan-2-yl)azepan-4-amine

Cat. No.: B6203641
CAS No.: 1341086-27-8
M. Wt: 156.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)azepan-4-amine typically involves the reaction of azepane with isopropylamine under controlled conditions. One common method includes the use of a solvent-free environment where azepane is reacted with isopropylamine at elevated temperatures to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to accelerate the reaction rate .

Chemical Reactions Analysis

Types of Reactions: N-(propan-2-yl)azepan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(propan-2-yl)azepan-4-amine has garnered significant interest in various fields due to its versatile chemical properties:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)azepan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • N-(propan-2-yl)hexan-4-amine
  • N-(propan-2-yl)azepan-4-one
  • N-(propan-2-yl)cyclohexanamine

Comparison: N-(propan-2-yl)azepan-4-amine is unique due to its seven-membered azepane ring structure, which imparts distinct chemical and physical properties compared to its six-membered counterparts like N-(propan-2-yl)cyclohexanamine. The presence of the propan-2-yl group also influences its reactivity and interaction with biological targets .

Properties

CAS No.

1341086-27-8

Molecular Formula

C9H20N2

Molecular Weight

156.3

Purity

95

Origin of Product

United States

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